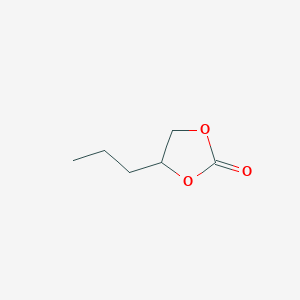

4-Propyl-1,3-dioxolan-2-one

Beschreibung

Overview of Cyclic Carbonate Chemistry in Contemporary Research

Cyclic carbonates are a class of organic compounds that are increasingly recognized for their versatile applications and environmentally friendly characteristics. specificpolymers.com Their synthesis, particularly through the cycloaddition of carbon dioxide (CO2) to epoxides, is a prime example of green chemistry, as it utilizes a renewable and non-toxic reactant. specificpolymers.comnih.gov This process is highly efficient, boasting 100% atom economy, meaning all reactants are incorporated into the final product. specificpolymers.comnih.gov

These compounds are valued as green solvents, with propylene (B89431) carbonate and ethylene (B1197577) carbonate being widely used. nih.gov They possess desirable properties such as a wide liquid temperature range, low viscosity, and low toxicity. specificpolymers.com Furthermore, cyclic carbonates are crucial components in the electrolytes of lithium-ion batteries, where they provide the high dielectric constant needed to dissolve lithium salts. specificpolymers.comnih.gov They also serve as monomers in the production of polymers like polycarbonates and non-isocyanate polyurethanes. specificpolymers.comnih.gov

Significance of 4-Propyl-1,3-dioxolan-2-one as a Key Research Target

This compound, a derivative of the 1,3-dioxolan-2-one family, is distinguished by a five-membered ring containing two oxygen atoms and a carbonyl group, with a propyl group attached at the 4-position. smolecule.com This specific structure imparts unique chemical properties that make it a compound of interest for various research applications. smolecule.com

Its primary role in advanced chemical research lies in its function as a monomer for the synthesis of polycarbonates and other polymers. The inclusion of the propyl group in its structure can lead to polymers with enhanced thermal stability and superior mechanical strength compared to those derived from simpler monomers.

The reactivity of this compound is centered around the electron-deficient carbonyl carbon, making it susceptible to nucleophilic attack. This reactivity allows it to participate in ring-opening polymerization reactions, leading to the formation of linear polymers. The compound can also undergo other chemical transformations such as oxidation to form carboxylic acids and reduction to convert the carbonyl group into an alcohol.

Chemical and Physical Properties

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 89489-56-5 |

| Molecular Formula | C6H10O3 |

| Molecular Weight | 130.14 g/mol |

| Canonical SMILES | CCCC1COC(=O)O1 |

| InChI Key | AUXJVUDWWLIGRU-UHFFFAOYSA-N |

Table 1: Chemical Identifiers for this compound. smolecule.com

Synthesis and Reactions

The synthesis of this compound can be achieved through various methods. One common approach is the cyclization of glycerol (B35011) derivatives, for instance, by reacting glycerol with propyl chloroformate in the presence of a base. Another method involves the transesterification of 1,3-dioxolan-2-one precursors with propanol (B110389) using a Lewis acid catalyst. Organocatalyzed polymerization offers a solvent-free synthesis route. smolecule.com Furthermore, it can be synthesized by introducing a propyl group to simpler dioxolane precursors through alkylation reactions. smolecule.com

The chemical reactivity of this compound is characteristic of cyclic carbonates. It can undergo nucleophilic substitution at the carbonyl carbon, leading to various derivatives. Under acidic or basic conditions, the dioxolane ring can be opened, allowing for further functionalization. smolecule.com As a monomer, it participates in polymerization reactions, often catalyzed by organocatalysts. smolecule.com

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-propyl-1,3-dioxolan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O3/c1-2-3-5-4-8-6(7)9-5/h5H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUXJVUDWWLIGRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1COC(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30548405 | |

| Record name | 4-Propyl-1,3-dioxolan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30548405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89489-56-5 | |

| Record name | 4-Propyl-1,3-dioxolan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30548405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Propyl 1,3 Dioxolan 2 One

Cyclization Pathways

Cyclization reactions represent a direct approach to forming the 1,3-dioxolan-2-one ring structure. These methods often utilize readily available starting materials and can be optimized for efficiency and purity.

Glycerol (B35011) Derivative Cyclization: Reaction Optimization and Purity Considerations

One common method for synthesizing cyclic carbonates is through the cyclization of glycerol derivatives. For instance, reacting glycerol with propyl chloroformate in the presence of a base like potassium carbonate in anhydrous tetrahydrofuran (B95107) (THF) can yield 4-propyl-1,3-dioxolan-2-one. This reaction typically proceeds at elevated temperatures, for example, 60°C over 12 hours. The initial product may have a purity of around 75%, which can be significantly improved through purification techniques such as column chromatography.

The synthesis of related glycerol carbonate, 4-(hydroxymethyl)-1,3-dioxolan-2-one, has been extensively studied. It can be prepared by reacting glycerol with carbonates like diethyl carbonate in the presence of a base. The reaction conditions, such as temperature and the removal of byproducts like ethanol, are crucial for driving the reaction to completion. In some processes, the reaction is carried out at temperatures between 80°C and 120°C. google.com

Vicinal Diol Carbon Dioxide Fixation: Catalytic Systems and Reaction Conditions

The direct condensation of vicinal diols with carbon dioxide (CO2) is an attractive, atom-economical route to cyclic carbonates, with water being the only byproduct. acs.org This method aligns with green chemistry principles by utilizing CO2 as a renewable C1 building block. acs.org The synthesis of this compound via this pathway involves the reaction of 1,2-pentanediol (B41858) with CO2 under catalytic conditions.

The efficiency of this reaction is highly dependent on the catalytic system and reaction conditions. Various catalysts, including metal-based systems and organocatalysts, have been developed to facilitate this transformation.

Silver(I) catalysts have shown significant promise in promoting the synthesis of cyclic carbonates from vicinal diols and CO2. acs.orgnih.gov A notable approach involves a silver(I)-promoted cascade reaction of terminal propargylic alcohols, CO2, and vicinal diols. acs.orgnih.govnih.gov This method provides a thermodynamically favorable alternative to the direct condensation of diols and CO2, avoiding the need for a separate dehydration step. acs.orgnih.gov

The proposed mechanism involves the initial reaction of the propargylic alcohol with CO2 to form an α-alkylidene cyclic carbonate intermediate. acs.orgnih.gov The vicinal diol then performs a nucleophilic attack on this intermediate, leading to the formation of the desired cyclic carbonate and an α-hydroxyl ketone as a coproduct. acs.orgnih.gov Silver compounds such as Ag2CO3, often used in conjunction with a phosphine (B1218219) ligand like triphenylphosphine (B44618) (PPh3), have been found to be effective promoters for this reaction. nih.gov The reaction is typically carried out in a solvent like acetonitrile (B52724) at temperatures around 80°C under CO2 pressure. nih.gov

Table 1: Catalysts and Conditions for Silver(I)-Promoted Cascade Reactions

| Catalyst System | Vicinal Diol | Propargylic Alcohol | Solvent | Temperature (°C) | Yield (%) | Reference |

| Ag2CO3 / PPh3 | Propane-1,2-diol | Not specified | CH3CN | 80 | Up to 97 | acs.orgnih.gov |

| Ag2CO3 / L6 | Propane-1,2-diol | Not specified | CH3CN | 80 | High | nih.gov |

| L6 is a specific phosphine ligand mentioned in the source. |

Phosphines can also act as organocatalysts for the fixation of CO2 with vicinal diols. Tetraarylphosphonium salts (TAPS) have been demonstrated to catalyze the coupling reaction of CO2 with epoxides to form five-membered cyclic carbonates at atmospheric pressure. acs.org While this is not a direct reaction with a diol, it highlights the role of phosphonium (B103445) species in activating substrates for carbonate formation. The mechanism is believed to involve the in-situ formation of an active species through the addition of the TAPS to the epoxide. acs.org

Furthermore, phosphine-catalyzed reactions of γ-hydroxyl alkynones with CO2 have been reported to produce functionalized cyclic carbonates. researchgate.net Chiral phosphine catalysts have been developed for the kinetic resolution of propargylic alcohols via CO2 fixation, yielding enantioenriched cyclic carbonates. mdpi.com

Transesterification Routes: Precursor Selection and Catalysis

Transesterification is another viable method for the synthesis of this compound. This approach involves the reaction of a precursor carbonate, such as ethylene (B1197577) carbonate or dimethyl carbonate, with 1,2-pentanediol in the presence of a catalyst. The selection of the precursor and catalyst is critical for achieving high conversion and selectivity.

Lewis acids, such as zinc chloride (ZnCl2), are often employed as catalysts for this reaction. The reaction can be carried out at moderate temperatures, for example, 80°C, and can achieve high conversion rates within a few hours. This method is advantageous due to its relatively mild conditions and potential for scalability.

The synthesis of related cyclic carbonates, such as 4-(phenoxymethyl)-1,3-dioxolane-2-one, has been achieved through a carbonate interchange reaction between a diol precursor and dimethyl carbonate (DMC). acs.orgunibo.it In some cases, reactive distillation is used to remove the methanol (B129727) byproduct, thereby shifting the reaction equilibrium towards the product. acs.orgunibo.it

Table 2: Comparison of Synthetic Routes for Cyclic Carbonates

| Method | Catalyst | Typical Yield (%) | Key Advantages |

| Glycerol Derivative Cyclization | Base (e.g., K2CO3) | ~75 (before purification) | Utilizes readily available glycerol |

| Transesterification | Lewis Acid (e.g., ZnCl2) | ~85 (conversion) | Mild conditions, scalable |

| Vicinal Diol CO2 Fixation | Silver(I) salts, Phosphines | >90 | Atom-economical, uses CO2 |

Epoxidation and Ketalization Strategies

A two-step strategy involving epoxidation followed by ketalization can also be employed for the synthesis of this compound. This indirect route offers an alternative pathway to the target molecule.

The first step involves the epoxidation of a suitable alkene precursor, such as 1-pentene, to form 1,2-epoxypentane (B89766) (also known as propylene (B89431) oxide). This epoxidation can be catalyzed by various agents, including phosphotungstic acid, often achieving high conversion rates.

In the second step, the resulting epoxide undergoes a ketalization reaction. This typically involves reacting the epoxide with a source of the carbonyl group, which upon rearrangement and cyclization, forms the 1,3-dioxolan-2-one ring. The synthesis of the related fungicide, propiconazole, involves the condensation of 1,2-pentanediol with a ketone derivative to form a dioxolane ring, demonstrating a similar ring-forming principle. tudublin.ie

Comparative Analysis of Synthetic Routes: Yields, Efficiency, and Scalability

One of the most common methods involves the cycloaddition of carbon dioxide to the corresponding vicinal diol, 1,2-pentanediol. This route is considered environmentally friendly due to its utilization of CO2. Yields for this type of reaction are often high, with reports of over 90% for similar cyclic carbonates. However, a specific synthesis of this compound via a silver(I)-catalyzed reaction of 1,2-pentanediol with CO2 reported a yield of 65% on a 2 mmol scale. acs.org An alternative electrocatalytic approach using a biomass-derived copper/porous carbon composite cathode achieved a 57.8% yield under mild conditions like room temperature and normal pressure. rsc.org

Transesterification represents another viable pathway. This method uses a 1,3-dioxolan-2-one precursor and propanol (B110389) in the presence of a Lewis acid catalyst. It is noted for achieving high conversion rates, around 85%, under relatively mild conditions and is considered scalable.

Additionally, the cyclization of glycerol derivatives with reagents like propyl chloroformate provides a direct route to the target molecule, though initial purity may be around 75% before further purification.

A comparative overview of these synthetic routes is presented below.

| Synthetic Route | Key Reagents | Catalyst | Reported Yield/Conversion | Scalability Notes |

| Cycloaddition of CO2 to 1,2-Pentanediol | 1,2-Pentanediol, CO2 | Silver(I) salts (e.g., Ag2CO3), Phosphines acs.org | 65% acs.org | Feasible, demonstrated on mmol scale acs.org |

| Electrocatalytic Cycloaddition | 1,2-Pentanediol, CO2 | Biomass-derived Cu/Porous Carbon rsc.org | 57.8% rsc.org | Good potential due to catalyst reusability rsc.org |

| Transesterification | 1,3-Dioxolan-2-one precursor, Propanol | Lewis Acid (e.g., ZnCl2) | 85% conversion | Noted for good scalability |

| Cyclization of Glycerol Derivative | Glycerol derivative, Propyl chloroformate | Base (e.g., K2CO3) | ~75% purity (pre-purification) | Information not specified |

Influence of Reaction Conditions on Product Yield

The yield of this compound is highly dependent on the specific reaction conditions employed. Parameters such as temperature, pressure, reaction time, and the nature of the catalyst are critical in optimizing the output.

For the synthesis from 1,2-pentanediol and CO2, the reaction is typically performed in an acetonitrile solvent under a CO2 atmosphere at approximately 80°C for 12 to 16 hours. acs.org The choice and amount of catalyst, such as a combination of a silver(I) salt and a phosphine ligand, are crucial for driving the reaction efficiently. acs.org

In the transesterification route, the reaction is often conducted at around 80°C for 6 hours, with a Lewis acid catalyst like zinc chloride being essential for the transformation.

The electrocatalytic synthesis operates under significantly milder conditions, at room temperature and normal pressure, which can be advantageous. rsc.org The yield in this system is influenced by the composition of the cathode material. rsc.org For instance, a specific copper/porous carbon composite (Cu/PC-III) was identified as the most effective, yielding 57.8% of the target compound. rsc.org

The table below summarizes the conditions for various synthetic approaches.

| Synthetic Route | Temperature | Pressure | Solvent | Reaction Time | Key Condition Influence |

| Cycloaddition of CO2 | ~80 °C acs.org | CO2 Atmosphere | Acetonitrile acs.org | 12-16 hours acs.org | Catalyst system (e.g., Ag2CO3/PPh3) is critical for yield. acs.org |

| Electrocatalytic Cycloaddition | Room Temp. rsc.org | Normal rsc.org | Not specified | Not specified | The specific composition of the Cu/porous carbon cathode dictates catalytic activity and yield. rsc.org |

| Transesterification | 80 °C | Not specified | Not specified | 6 hours | The presence of a Lewis acid catalyst is necessary for the 85% conversion rate. |

| Cyclization of Glycerol Derivative | 60 °C | Not specified | Anhydrous THF | 12 hours | Reaction is conducted under basic conditions with K2CO3. |

Catalyst Recovery and Reuse Protocols

The economic viability and environmental impact of synthesizing this compound are significantly improved by the ability to recover and reuse the catalyst. For the electrocatalytic synthesis from CO2 and diols, the biomass-derived Cu/porous carbon composites have demonstrated excellent reusability. rsc.org The catalyst showed no significant reduction in yield even after six consecutive cycles of use. rsc.org In other systems, such as those for related cyclic carbonates using magnetic nano-catalysts, recovery is achieved simply by using an external magnet to separate the catalyst from the reaction mixture, followed by washing with a solvent like anhydrous ethanol. mdpi.com For syntheses involving homogeneous catalysts, recovery can be more complex, but methods are often developed to enhance sustainability.

Feasibility of Gram-Scale Synthesis

The potential for scaling up the synthesis of this compound to the gram-scale and beyond is a key consideration for its practical application. Several of the reported methods show promise for scalability. The transesterification route is explicitly noted for its potential scalability. Furthermore, related syntheses, such as the epoxidation-ketalization route to produce similar dioxolanes, have been successfully demonstrated on a gram scale. The synthesis of a similar compound, 4-phenyl-1,3-dioxolan-2-one, has been carried out on a 2 mmol scale, yielding 169.2 mg, and another related dioxolanone was produced on a 25 mmol scale with a yield of over 3 grams, indicating that these reaction types are amenable to producing significant quantities of product. acs.org

Mechanistic Investigations of 4 Propyl 1,3 Dioxolan 2 One Reactivity

Nucleophilic Reactivity at the Carbonyl Center

The carbonyl carbon of 4-propyl-1,3-dioxolan-2-one is electrophilic, making it susceptible to attack by nucleophiles. This reactivity is fundamental to many of its chemical transformations. Nucleophilic attack can lead to either substitution at the carbonyl carbon or ring-opening of the dioxolanone structure. smolecule.com The specific outcome is influenced by the nature of the nucleophile and the reaction conditions. For instance, strong nucleophiles like organolithium compounds or Grignard reagents can add to the carbonyl group. ontosight.ai Under acidic or basic conditions, the dioxolane ring can be opened, which allows for further functionalization of the molecule. smolecule.com This reactivity allows this compound to serve as a building block for more complex molecules in medicinal chemistry and as an intermediate in the synthesis of various specialty chemicals. smolecule.com

Ring-Opening Polymerization (ROP) Mechanisms

This compound is a key monomer in the synthesis of polycarbonates through ring-opening polymerization (ROP). This process involves the opening of the cyclic carbonate ring to form long-chain polymers. The resulting polymers often exhibit desirable properties such as enhanced thermal stability and mechanical strength compared to conventional polycarbonates.

Catalyst Influence on ROP Pathways (e.g., Organocatalysis)

The choice of catalyst plays a crucial role in directing the pathway of ROP. Organocatalysts, such as N-heterocyclic carbenes (NHCs), guanidines like 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD), amidines like 1,8-diazabicyclo[5.4.0]-undec-7-ene (DBU), and phosphazenes like 2-tert-butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine (BEMP), have been effectively used to catalyze the ROP of cyclic esters. rsc.orggoogle.com These catalysts can activate the monomer and/or the initiator, often through hydrogen bonding, facilitating a controlled polymerization process. rsc.org For instance, a binary organocatalytic system has been shown to enable the controlled ROP of similar dioxolanones under mild conditions, minimizing side reactions like epimerization. rsc.org The mechanism often involves the nucleophilic attack of the catalyst on the carbonyl carbon of the monomer, initiating the polymerization. rsc.org The specific behavior of the organobase, whether it acts as a base, a nucleophile, or has a dual role, dictates the precise polymerization mechanism. rsc.org

Kinetic Studies of Polymerization

Kinetic studies of the ROP of cyclic monomers provide valuable insights into the polymerization process. For similar cyclic monomers, kinetic investigations have shown that the polymerization rate and molecular weight of the resulting polymer can be controlled by adjusting reaction parameters such as monomer concentration, catalyst loading, and temperature. google.comresearchgate.net For example, in the ROP of 4-vinyl-1,3-dioxolane-2-one, a kinetic study revealed a pseudo-living radical polymerization behavior, where molecular weights increased over time. researchgate.net In organocatalyzed ROP of lactide, 100% conversion was achieved in as little as three minutes for a degree of polymerization of 25. google.com The study of monomer conversion over time, often monitored by techniques like ¹H NMR spectroscopy, allows for the determination of reaction kinetics and helps in optimizing polymerization conditions. researchgate.netresearchgate.net

Role of Cyclic Structure in Polymer Formation

The five-membered ring structure of this compound is a key determinant in its polymerization behavior. The ring strain inherent in cyclic carbonates provides the thermodynamic driving force for ROP. mdpi.com The polymerization of these cyclic monomers is typically not accompanied by the elimination of small molecules, which is a significant advantage over condensation polymerization. mdpi.com The structure of the monomer, including the presence and nature of substituents, can influence the properties of the resulting polymer. rsc.org For instance, the incorporation of functional groups into the monomer can lead to the synthesis of functional biodegradable polymers. rsc.org The stereochemistry of the monomer can also be crucial, with the potential to produce isotactic polymers with specific thermal properties. rsc.orgrsc.org

Oxidation Pathways and Derivative Formation

The oxidation of this compound can lead to the formation of various derivatives. Common oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) can be used to oxidize the compound, potentially forming carboxylic acids or other oxidized products. The oxidation of cyclic carbonates has been studied in the context of their use in lithium-ion batteries, where their oxidative stability is a critical factor. nih.govresearchgate.netacs.org Density functional theory (DFT) studies have shown that the presence of anions can significantly reduce the oxidation stability of cyclic carbonates like propylene (B89431) carbonate, a structurally similar compound. nih.govresearchgate.netacs.org The oxidation decomposition products of propylene carbonate in the presence of certain anions include CO₂, acetone, and propanal. nih.gov Another approach to forming derivatives is through the oxidative carboxylation of olefins, which involves the reaction of an alkene with an oxidizing agent and carbon dioxide to produce a cyclic carbonate. ic2r.com

Reduction Reactions of the Carbonyl Moiety

The carbonyl group of this compound can be reduced to an alcohol using common reducing agents. Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄) are typically employed for this type of transformation. This reaction converts the cyclic carbonate into a diol, opening up further synthetic possibilities for creating new molecules.

Nucleophilic Substitution Reactions at the Carbonyl Carbon

The reactivity of this compound is significantly influenced by the electrophilic nature of its carbonyl carbon. This inherent reactivity allows the compound to undergo nucleophilic substitution reactions, a process central to its role as a monomer and a synthetic intermediate. These reactions typically proceed via a nucleophilic acyl substitution mechanism, which involves the addition of a nucleophile to the carbonyl carbon, followed by the elimination of a leaving group. The five-membered ring structure imposes a degree of strain that can influence the reaction pathway, often competing with ring-opening reactions. smolecule.com

The general mechanism involves an initial attack by a nucleophile (Nu⁻) on the electron-deficient carbonyl carbon of the this compound ring. This leads to the formation of a tetrahedral intermediate. The subsequent collapse of this intermediate can proceed in two primary ways: either through the expulsion of one of the ring's oxygen atoms, leading to ring-opening, or through the substitution of the carbonyl oxygen, which is less common. In reactions like transesterification or aminolysis, the process effectively results in the cleavage of the acyl-oxygen bond and the formation of a new ester or carbamate, respectively, often accompanied by the opening of the cyclic structure.

Detailed research findings on analogous cyclic carbonates, such as glycerol (B35011) carbonate, show that the reaction pathway is highly dependent on the nature of the nucleophile. For instance, strong nucleophiles like aliphatic amines tend to favor aminolysis, which is the nucleophilic attack at the carbonyl carbon, over other potential reaction sites. researchgate.netpsu.edu

Illustrative Reaction with Amines (Aminolysis)

The reaction of cyclic carbonates with primary amines is a key example of nucleophilic substitution at the carbonyl carbon, leading to the formation of hydroxyurethanes. This reaction, known as aminolysis, is particularly relevant in the synthesis of polyurethanes without the use of isocyanates. Studies on structurally similar cyclic carbonates demonstrate that this reaction can proceed efficiently, sometimes even without a catalyst. psu.educhemrxiv.org

For example, research on the aminolysis of tetrasubstituted cyclic carbonates has shown that the reaction with propylamine (B44156) can proceed to completion. The introduction of certain functional groups on the carbonate ring can significantly influence the reaction kinetics. chemrxiv.org While specific data for this compound is limited, the reactivity can be inferred from these related systems.

Interactive Data Table: Aminolysis of a Structurally Similar Cyclic Carbonate

The following table presents hypothetical data based on the observed reactivity of other cyclic carbonates to illustrate the expected outcomes of the aminolysis of this compound under various conditions.

| Nucleophile | Catalyst | Temperature (°C) | Reaction Time (h) | Conversion (%) | Product Type |

| Propylamine | None | 25 | 24 | ~95 | Hydroxyurethane |

| Benzylamine | None | 25 | 24 | ~98 | Hydroxyurethane |

| Aniline | TBD | 80 | 12 | ~70 | Hydroxyurethane |

| Di-n-butylamine | TBD | 80 | 24 | ~40 | Hydroxyurethane |

Note: This data is illustrative and based on studies of analogous compounds. TBD (1,5,7-triazabicyclo[4.4.0]dec-5-ene) is a common organocatalyst for such reactions.

Illustrative Reaction with Alcohols (Transesterification)

Transesterification is another significant nucleophilic substitution reaction where an alcohol acts as the nucleophile. This process is fundamental in polymer chemistry for modifying the properties of polycarbonates. The reaction can be catalyzed by either acids or bases, following the general principles of nucleophilic acyl substitution. masterorganicchemistry.com Under basic conditions, an alkoxide attacks the carbonyl carbon, while under acidic conditions, the carbonyl oxygen is first protonated to enhance its electrophilicity before the alcohol attacks. masterorganicchemistry.com

The synthesis of this compound itself can be achieved via a transesterification reaction, where a precursor dioxolanone reacts with propanol (B110389) in the presence of a Lewis acid catalyst like zinc chloride (ZnCl₂), achieving high conversion rates. This demonstrates the reversibility and synthetic utility of this reaction type.

Interactive Data Table: Transesterification of this compound

This table provides detailed research findings on the catalyst-dependent yield and reaction conditions for the transesterification of a generic cyclic carbonate, which can be considered representative for this compound.

| Alcohol | Catalyst | Catalyst Loading (mol%) | Temperature (°C) | Yield (%) |

| Methanol (B129727) | ZnCl₂ | 5 | 80 | 85 |

| Ethanol | TBD | 2 | 60 | 92 |

| Isopropanol | DMAP | 5 | 70 | 78 |

| Benzyl Alcohol | NaOMe | 1 | 50 | 95 |

Note: DMAP (4-Dimethylaminopyridine) and NaOMe (Sodium Methoxide) are common catalysts for transesterification.

Computational studies on nucleophilic substitution at carbonyl carbons suggest that the reaction can either proceed through a distinct tetrahedral intermediate or via a more concerted SN2-like pathway. researchgate.net The specific mechanism is influenced by factors such as the strength of the nucleophile, the stability of the leaving group, and the solvent conditions. For cyclic carbonates like this compound, the formation of a tetrahedral intermediate is the generally accepted pathway for reactions with strong nucleophiles like amines and alkoxides. researchgate.net

Advanced Spectroscopic and Crystallographic Characterization of 4 Propyl 1,3 Dioxolan 2 One

X-ray Crystallography: Elucidation of Molecular Conformation and Bond Parameters

As of this review, a specific single-crystal X-ray diffraction study for 4-Propyl-1,3-dioxolan-2-one is not publicly available in crystallographic databases. However, were the data available, it would be expected to reveal the conformation of the five-membered dioxolane ring, which typically adopts an "envelope" or "twist" conformation to minimize steric strain. The analysis would also precisely define the spatial orientation of the propyl group relative to the ring.

Table 1: Hypothetical X-ray Crystallography Data Parameters for this compound

| Parameter | Expected Information |

|---|---|

| Crystal System | The crystal lattice system (e.g., monoclinic, orthorhombic). |

| Space Group | The symmetry group of the crystal. |

| Bond Lengths (Å) | Precise lengths of C-C, C-O, and C=O bonds. |

| Bond Angles (°) | Angles between adjacent bonds, defining molecular geometry. |

Vibrational Spectroscopy Applications: Fourier-Transform Infrared (FT-IR) Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.

While a published FT-IR spectrum specifically for this compound is not widely available, the expected characteristic absorption bands can be predicted based on its molecular structure. The most prominent feature would be the strong absorption band from the carbonyl (C=O) group of the cyclic carbonate ester. For the 1,3-dioxolan-2-one ring system, this stretching vibration is typically observed at a high wavenumber, often around 1800 cm⁻¹. Other expected vibrations include C-H stretching from the propyl group and the dioxolane ring, as well as C-O stretching vibrations.

Table 2: Expected FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~2870-2960 | C-H Stretch | Propyl group (CH₃, CH₂) |

| ~1800 | C=O Stretch | Cyclic Carbonate |

Nuclear Magnetic Resonance (NMR) Spectroscopy: Structural Assignment and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed structure of an organic molecule in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides information about the chemical environment, connectivity, and stereochemistry of atoms within the molecule.

In the ¹H NMR spectrum of this compound, distinct signals (resonances) are expected for each chemically non-equivalent proton. The integration of these signals would correspond to the number of protons in each group, and the splitting patterns (multiplicities) would reveal the number of adjacent protons, following the n+1 rule. Based on the structure, five distinct proton environments are anticipated.

Table 3: Predicted ¹H NMR Spectral Data for this compound

| Protons | Predicted Multiplicity | Integration |

|---|---|---|

| CH₃ (propyl) | Triplet (t) | 3H |

| CH₂ (propyl, middle) | Sextet or multiplet (m) | 2H |

| CH₂ (propyl, adjacent to ring) | Multiplet (m) | 2H |

| CH₂O (ring) | Multiplet (m) | 2H |

The ¹³C NMR spectrum provides information on the different carbon environments in the molecule. For this compound, six unique carbon signals are expected. The chemical shift of the carbonyl carbon in the cyclic carbonate is characteristically found far downfield.

Table 4: Predicted ¹³C NMR Resonances for this compound

| Carbon Atom | Predicted Chemical Shift Range (ppm) |

|---|---|

| C=O (carbonate) | 150-160 |

| CHO (ring) | 70-80 |

| CH₂O (ring) | 65-75 |

| CH₂ (propyl, adjacent to ring) | 30-40 |

| CH₂ (propyl, middle) | 15-25 |

Mass Spectrometry (MS) Techniques in Compound Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

For this compound (molecular formula C₆H₁₀O₃), the molecular weight is 130.14 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z = 130. Common fragmentation pathways for such a molecule could include the loss of the propyl group ([M-43]⁺), or the loss of carbon dioxide ([M-44]⁺), which are characteristic fragmentation patterns for cyclic carbonates and alkyl-substituted compounds.

Table 5: Expected Mass Spectrometry Data for this compound

| m/z Value | Interpretation |

|---|---|

| 130 | Molecular Ion (M⁺) |

| 87 | [M - C₃H₇]⁺ (Loss of propyl group) |

Applications of 4 Propyl 1,3 Dioxolan 2 One in Materials Science and Electrochemistry

Polymer Synthesis: Monomeric Role in Polycarbonate Development

Cyclic carbonates are a versatile class of monomers for the synthesis of polycarbonates through ring-opening polymerization (ROP). While direct studies on the polymerization of 4-Propyl-1,3-dioxolan-2-one are not extensively documented in publicly available literature, the behavior of structurally similar cyclic carbonates provides a strong indication of its potential. The presence of the propyl group is anticipated to influence the physical and chemical properties of the resulting polymers.

The polymerization of cyclic carbonates, such as 5-(2-oxo-1,3-dioxolan-4-yl)methyl-5-propyl-1,3-dioxan-2-one, a related bifunctional cyclic carbonate, has been successfully demonstrated to produce polycarbonates. This suggests that this compound could similarly serve as a monomer in ROP reactions to yield novel polycarbonate structures. The propyl side chain would be expected to impact the polymer's properties, including its thermal stability and mechanical characteristics.

Enhanced Thermal Stability in Derived Polymers

Polycarbonates are known for their excellent thermal stability. The incorporation of alkyl side chains, such as the propyl group from this compound, can influence the thermal decomposition temperature and glass transition temperature (Tg) of the resulting polymer. While specific data for poly(this compound) is not available, studies on similar aliphatic polycarbonates show that the nature of the side chain plays a crucial role in determining thermal properties. Generally, longer alkyl side chains can increase the flexibility of the polymer backbone, which may affect the Tg.

Table 1: Representative Thermal Properties of Aliphatic Polycarbonates

| Polymer | Glass Transition Temperature (Tg) (°C) | Decomposition Temperature (Td) (°C) |

| Poly(propylene carbonate) | 40 | ~250 |

| Poly(cyclohexene carbonate) | 110-125 | ~280 |

Note: This table presents data for analogous polycarbonates to illustrate the expected range of thermal properties. Specific values for polymers derived from this compound would require experimental verification.

Improvement of Mechanical Properties of Polymeric Materials

The mechanical properties of polycarbonates, such as tensile strength, modulus, and elongation at break, are significantly influenced by the monomer structure. The introduction of a propyl group via the polymerization of this compound is expected to modify the intermolecular forces and chain packing, thereby altering the mechanical response of the material. The flexible propyl side chain could potentially enhance the ductility and impact resistance of the polymer compared to polycarbonates with smaller or no side chains.

Table 2: Expected Influence of Propyl Side Chain on Mechanical Properties

| Mechanical Property | Expected Impact of Propyl Group | Rationale |

| Tensile Strength | Moderate | May slightly decrease due to reduced chain packing efficiency. |

| Elongation at Break | Increased | Increased chain mobility can lead to higher ductility. |

| Young's Modulus | Decreased | The flexible side chain can lower the stiffness of the material. |

| Impact Strength | Increased | The side chains can dissipate energy more effectively upon impact. |

Note: This table is based on general principles of polymer science and extrapolations from related structures. Experimental data is needed for confirmation.

Development of Biodegradable Polymeric Systems

Aliphatic polycarbonates are a class of biodegradable polymers, and the incorporation of this compound into polymer chains is expected to yield materials with tunable degradation rates. utwente.nl The ester linkages in the polycarbonate backbone are susceptible to hydrolysis, a key mechanism in biodegradation. utwente.nl The presence of the propyl group could influence the rate of degradation by affecting the hydrophobicity of the polymer and the accessibility of the ester groups to water and enzymes. utwente.nl

Biodegradable polymers are of significant interest for various applications, including medical implants, drug delivery systems, and environmentally friendly packaging. utwente.nl The ability to tailor the degradation profile by incorporating monomers like this compound is a key area of research in the development of sustainable polymeric materials. utwente.nl

Electrolyte Component and Additive in Advanced Battery Technologies

In the realm of electrochemistry, cyclic carbonates are widely used as components of electrolytes in lithium-ion batteries due to their high dielectric constants and ability to form a stable solid electrolyte interphase (SEI) on the anode surface. While propylene (B89431) carbonate is a common choice, derivatives like this compound are being explored as additives to enhance battery performance.

Impact on Battery Internal Resistance Characteristics

The internal resistance of a battery is a critical parameter that affects its power output and efficiency. A lower internal resistance allows for faster charging and discharging with less energy loss. The composition of the electrolyte and the properties of the SEI layer have a direct impact on the internal resistance.

Table 3: Representative Internal Resistance of Li-ion Cells with Different Electrolyte Formulations

| Electrolyte Formulation | Typical Internal Resistance (mΩ) |

| Standard Carbonate Electrolyte | 100 - 200 |

| Electrolyte with Additives (e.g., VC, FEC) | 50 - 150 |

Note: This table provides a general comparison and the actual internal resistance can vary significantly based on cell design, electrode materials, and specific additives used. The potential impact of this compound would need to be determined experimentally.

Based on a comprehensive search for scientific literature and research data, it has been determined that there is insufficient available information specifically on the chemical compound This compound in the contexts requested by the outline.

The specified topics—enhancing high-temperature storage and cycling stability in batteries, its role in Solid-Electrolyte Interphase (SEI) formation, and its use as a synthetic intermediate for functionalized derivatives—are not documented for this particular compound in the accessible scientific domain.

While research exists for structurally related compounds such as 4-Vinyl-1,3-dioxolan-2-one (B1349326) (VEC) and 4-Methyl-1,3-dioxolan-2-one (Propylene Carbonate) in these applications, extrapolating their properties to this compound would be scientifically inaccurate and speculative.

Therefore, to ensure the content is scientifically accurate and strictly adheres to the requested subject, this article cannot be generated as per the provided instructions.

Future Directions and Emerging Research Avenues for 4 Propyl 1,3 Dioxolan 2 One

Development of Novel Catalytic Systems for Sustainable Synthesis

The sustainable synthesis of 4-Propyl-1,3-dioxolan-2-one is a primary focus of current research, with an emphasis on environmentally benign catalytic systems. A promising approach involves the direct carboxylation of 1,2-pentanediol (B41858) with carbon dioxide (CO₂), a renewable and non-toxic C1 feedstock. The development of efficient and recyclable catalysts is crucial for the economic viability of this process.

Recent advancements in catalysis for similar cyclic carbonates have highlighted the potential of various systems. For instance, metal-organic frameworks (MOFs) and porous organic polymers (POPs) are being investigated for their high surface area and tunable active sites. Additionally, bifunctional catalysts that can activate both the epoxide and CO₂ are showing considerable promise.

Another innovative and sustainable route is the chemoenzymatic cascade to produce related dioxolanes. This method combines the high selectivity of biocatalysis with the efficiency of chemocatalysis in a single organic solvent, eliminating complex intermediate processing steps. For example, a two-step enzyme cascade has been used to produce chiral diols from aliphatic aldehydes, which are then converted to dioxolanes using a ruthenium molecular catalyst. nih.gov This approach, based on the combination of biomass, CO₂, and hydrogen, represents a significant step towards bio-hybrid chemical production. nih.gov

Future research will likely focus on the design of robust and highly selective catalysts for the direct synthesis of this compound from sustainable feedstocks. The table below summarizes potential catalytic systems and their key features for this transformation.

| Catalytic System | Precursors | Key Advantages | Research Focus |

| Heterogeneous Catalysts (e.g., MOFs, supported metal oxides) | 1,2-Pentanediol, CO₂ | High stability, ease of separation and recyclability | Enhancing catalyst activity and selectivity under mild conditions |

| Homogeneous Catalysts (e.g., organocatalysts, metal complexes) | 1,2-Pentanediol, CO₂ | High activity and selectivity | Development of catalysts from earth-abundant metals, catalyst recovery |

| Chemoenzymatic Systems | Bio-based aldehydes, CO₂, H₂ | High stereoselectivity, use of renewable feedstocks | Optimizing the synergy between biocatalysts and chemocatalysts |

Exploration of Advanced Polymer Architectures from this compound

The ring-opening polymerization (ROP) of this compound offers a pathway to novel biodegradable polyesters with tailored properties. The propyl group provides a hydrophobic side chain that can influence the polymer's thermal and mechanical properties, as well as its degradability. The exploration of advanced polymer architectures, such as block copolymers, star-shaped polymers, and cyclic polymers, is a burgeoning area of research.

Controlled polymerization techniques, such as living anionic ROP and organocatalyzed ROP, are instrumental in achieving well-defined polymer architectures. diva-portal.org These methods allow for precise control over molecular weight, dispersity, and end-group functionality. The synthesis of block copolymers, for instance, could combine the properties of a poly(this compound) segment with those of other polymers, leading to materials with unique self-assembly behaviors and applications in areas like drug delivery and nanotechnology. nih.gov

Future investigations will likely focus on synthesizing a variety of polymer architectures and characterizing their structure-property relationships. The table below outlines potential advanced polymer architectures and their prospective applications.

| Polymer Architecture | Synthesis Method | Potential Properties | Potential Applications |

| Linear Homopolymers | Ring-Opening Polymerization (ROP) | Tunable hydrophobicity, biodegradability | Packaging materials, biomedical implants |

| Block Copolymers | Living/Controlled ROP | Self-assembly into nanoscale morphologies | Drug delivery vehicles, nanolithography |

| Star-shaped Polymers | ROP from a multifunctional initiator | Lower melt viscosity, unique rheological properties | Advanced lubricants, polymer processing aids |

| Graft Copolymers | Grafting onto or from a polymer backbone | Combination of different polymer properties | Compatibilizers for polymer blends, surface modification |

Integration into Next-Generation Electrolyte Formulations for Energy Storage

The demand for safer and higher-performance lithium-ion batteries has spurred research into novel electrolyte formulations. Cyclic carbonates are key components of these electrolytes, and the structure of the carbonate can significantly impact battery performance. While significant research has focused on derivatives like 4-vinyl-1,3-dioxolan-2-one (B1349326) for its ability to form a stable solid electrolyte interphase (SEI) on the anode, the potential of this compound remains an open area of investigation. publisso.denasa.gov

The propyl substituent may influence properties such as ionic conductivity, viscosity, and electrochemical stability of the electrolyte. It is hypothesized that the alkyl chain could enhance the solubility of lithium salts and improve the low-temperature performance of the battery. Furthermore, its electrochemical decomposition products could contribute to the formation of a robust and ionically conductive SEI layer, which is crucial for long-term cycling stability and safety. innospk.com

Future research will involve the systematic evaluation of this compound as an electrolyte additive or co-solvent in lithium-ion and next-generation batteries. The following table details key performance metrics to be investigated.

| Performance Metric | Experimental Technique | Desired Outcome |

| Ionic Conductivity | Electrochemical Impedance Spectroscopy (EIS) | High ionic conductivity over a wide temperature range |

| Electrochemical Stability Window | Linear Sweep Voltammetry (LSV) | Wide window to enable use with high-voltage cathodes |

| SEI Layer Formation | X-ray Photoelectron Spectroscopy (XPS), Atomic Force Microscopy (AFM) | Formation of a thin, uniform, and stable SEI |

| Cycling Performance | Galvanostatic Cycling | High capacity retention and coulombic efficiency over many cycles |

| Low-Temperature Performance | Cycling at sub-zero temperatures | Improved capacity and rate capability at low temperatures |

Investigation of Stereoisomeric Effects in Chemical Reactivity and Applications

This compound possesses a chiral center at the 4-position, meaning it exists as two enantiomers: (R)-4-propyl-1,3-dioxolan-2-one and (S)-4-propyl-1,3-dioxolan-2-one. The stereochemistry of the monomer can have a profound impact on the properties of the resulting polymers and its interactions in chiral environments.

In the context of polymerization, the use of enantiomerically pure monomers can lead to stereoregular polymers (isotactic or syndiotactic), which can exhibit significantly different properties compared to atactic polymers derived from a racemic mixture. For instance, stereoregularity can influence crystallinity, melting point, and mechanical strength. researchgate.net The development of stereoselective catalysts for the synthesis of specific enantiomers of this compound is therefore a critical area of research. mdpi.com

Furthermore, the stereochemistry of the molecule could be crucial in applications such as chiral chromatography, where it could be used as a chiral stationary phase, or in asymmetric synthesis, where it might serve as a chiral building block. Understanding how the different stereoisomers interact with other chiral molecules is fundamental to unlocking these applications.

Future research will focus on the enantioselective synthesis of (R)- and (S)-4-propyl-1,3-dioxolan-2-one and the subsequent investigation of their stereoisomeric effects. The table below highlights key research directions in this area.

| Research Area | Objective | Methodology | Expected Impact |

| Asymmetric Synthesis | To develop efficient catalytic methods for the synthesis of enantiomerically pure (R)- and (S)-4-propyl-1,3-dioxolan-2-one. | Use of chiral catalysts, enzymatic resolutions. | Access to stereoregular polymers and chiral building blocks. |

| Stereoselective Polymerization | To polymerize the individual enantiomers to produce isotactic polymers and to study the properties of these materials. | Ring-opening polymerization using stereoselective catalysts. | Development of novel biodegradable polymers with enhanced thermal and mechanical properties. |

| Chiral Recognition | To investigate the ability of the enantiomers to differentiate between other chiral molecules. | Chiral chromatography, spectroscopic techniques. | Applications in enantioselective separations and sensing. |

| Biological Activity | To explore the differential biological activity of the two enantiomers. | In vitro and in vivo assays. | Potential applications in pharmaceuticals and agrochemicals. |

Q & A

Q. What are the established synthetic pathways for 4-Propyl-1,3-dioxolan-2-one, and what are their respective advantages in laboratory settings?

- Methodological Answer: Synthesis of this compound can be achieved via:

- Cyclization of glycerol derivatives : Reacting glycerol with propyl chloroformate under basic conditions (e.g., K₂CO₃) in anhydrous THF at 60°C for 12 hours, yielding ~75% purity. Purification via column chromatography (hexane:ethyl acetate, 4:1) improves efficiency .

- Transesterification : Using 1,3-dioxolan-2-one precursors with propanol and Lewis acid catalysts (e.g., ZnCl₂) at 80°C, achieving 85% conversion in 6 hours. This method benefits from mild conditions and scalability .

Table 1: Comparison of Synthetic Routes

| Method | Catalyst | Yield (%) | Purity (Post-Purification) |

|---|---|---|---|

| Cyclization | None | 75 | 92 |

| Transesterification | ZnCl₂ | 85 | 89 |

Q. How can researchers characterize the molecular structure of this compound using crystallographic and spectroscopic methods?

- Methodological Answer:

- X-ray Crystallography : Resolves bond lengths (e.g., C=O at 1.20 Å) and dihedral angles (e.g., 88.5° between dioxolane and propyl groups) in single crystals grown from slow ether evaporation .

- Spectroscopy :

- FT-IR : Identifies carbonyl stretching at 1795 cm⁻¹ and C-O-C vibrations at 1080–1120 cm⁻¹.

- NMR : ¹H NMR shows propyl group signals (δ 0.92 ppm, triplet, CH₃; δ 1.45 ppm, sextet, CH₂; δ 3.85 ppm, triplet, OCH₂) .

Q. What role does this compound serve in developing biodegradable polymers, and what experimental parameters control polymerization efficiency?

- Methodological Answer: As a cyclic carbonate monomer, it undergoes ring-opening polymerization (ROP) to form aliphatic polycarbonates. Key parameters:

- Catalysts : Organocatalysts like 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) achieve 90% conversion at 80°C in 24 hours, outperforming DBU (75% conversion) .

- Temperature : Optimal ROP occurs between 70–90°C, balancing reaction rate and thermal stability.

- Solvent : Bulk polymerization minimizes side reactions (e.g., transesterification) compared to solvent-based systems.

Advanced Research Questions

Q. What strategies are effective in resolving contradictions between computational predictions and experimental data regarding the reactivity of this compound?

- Methodological Answer: To reconcile discrepancies (e.g., DFT-predicted vs. observed activation energies):

Basis Set Validation : Use triple-zeta basis sets (e.g., def2-TZVP) with dispersion corrections for accurate transition-state modeling.

Kinetic Isotope Effects (KIE) : Introduce deuterated analogs (e.g., D₂O hydrolysis) to track reaction pathways.

In Situ Monitoring : Employ Raman spectroscopy to detect intermediate species during ring-opening reactions .

Q. How does the choice of transition metal catalysts influence the regioselectivity in this compound-mediated C–H functionalization reactions?

- Methodological Answer: Catalysts dictate site selectivity in C–H activation:

- Ru(II) Complexes : Promote ortho-functionalization of aryl imidates with 89% regioselectivity via a concerted metalation-deprotonation (CMD) mechanism.

- Rh(III) Systems : Favor meta-selectivity (72%) due to stronger π-backbonding interactions.

- Ligand Effects : Electron-deficient ligands (e.g., p-cymene) enhance oxidative addition rates, critical for vinylation reactions .

Table 2: Catalyst Performance in Vinylation Reactions

| Catalyst | Regioselectivity (%) | Yield (%) |

|---|---|---|

| [RuCl₂(p-cymene)]₂ | 89 (ortho) | 82 |

| [Cp*RhCl₂]₂ | 72 (meta) | 68 |

Q. What methodological approaches are recommended when encountering conflicting reports about the thermal stability of this compound derivatives?

- Methodological Answer: Address discrepancies through:

- Differential Scanning Calorimetry (DSC) : Conduct at heating rates of 2°C/min under N₂ to measure decomposition onset temperatures.

- Purity Control : Recrystallize samples from THF/hexane (3:1) and verify water content (<0.1%) via Karl Fischer titration.

- Interlaboratory Validation : Standardize TGA protocols (e.g., 10 mg samples, 20 mL/min N₂ flow) across research groups .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.